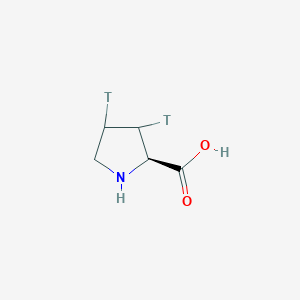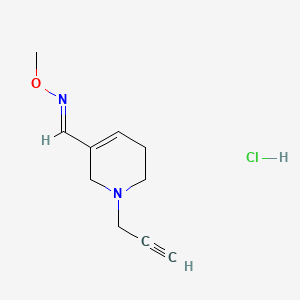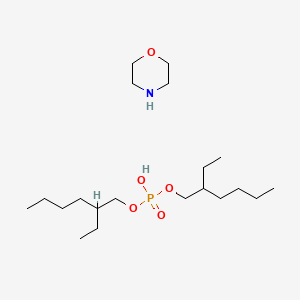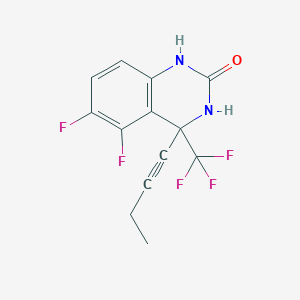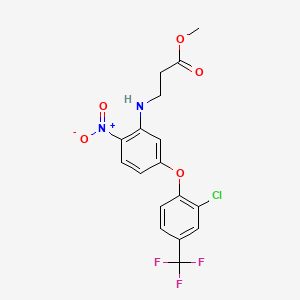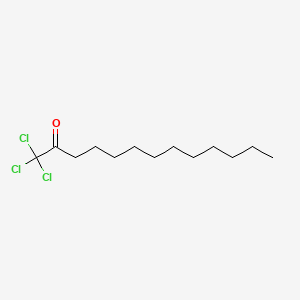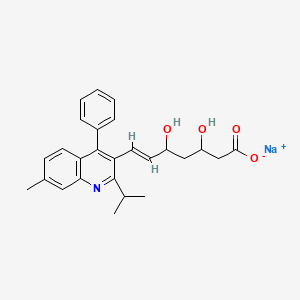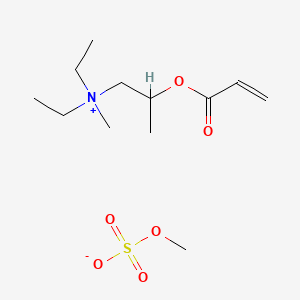
Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride is a chemical compound with the molecular formula C24H33NO3·HCl and a molecular weight of 420.04 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride typically involves the benzilic acid rearrangement. This reaction converts a 1,2-diketone into a carboxylic acid using a strong base, such as potassium hydroxide . The reaction conditions are relatively straightforward, involving hydroxide followed by an acid quench, leading to the migration of a benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the benzilic acid rearrangement remains a key synthetic route due to its efficiency and simplicity .
Chemical Reactions Analysis
Types of Reactions
Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like potassium hydroxide for rearrangement reactions and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the benzilic acid rearrangement produces α-hydroxycarboxylic acids .
Scientific Research Applications
Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride involves its interaction with molecular targets and pathways. The benzilic acid rearrangement mechanism is relatively straightforward, involving the conversion of a 1,2-diketone into a carboxylic acid through the migration of a benzene ring . This reaction is catalyzed by strong bases and involves several intermediate steps, including nucleophilic addition and bond rotation .
Comparison with Similar Compounds
Similar Compounds
Benzilic acid, 2-(diethylamino)ethyl ester, hydrochloride: Similar in structure but with diethylamino instead of dibutylamino groups.
Benzoic acid, 2-(dimethylamino)ethyl ester: Another similar compound with dimethylamino groups.
Uniqueness
Benzilic acid, 2-(dibutylamino)ethyl ester, hydrochloride is unique due to its specific dibutylamino group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
95747-46-9 |
|---|---|
Molecular Formula |
C24H34ClNO3 |
Molecular Weight |
420.0 g/mol |
IUPAC Name |
2-(dibutylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C24H33NO3.ClH/c1-3-5-17-25(18-6-4-2)19-20-28-23(26)24(27,21-13-9-7-10-14-21)22-15-11-8-12-16-22;/h7-16,27H,3-6,17-20H2,1-2H3;1H |
InChI Key |
QDKUPFLKBDJKAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


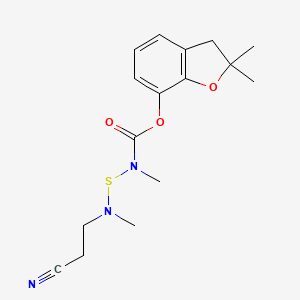
![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)

